molecular formula C8H11NS B3056989 2-Methyl-4-(methylsulfanyl)aniline CAS No. 75794-20-6

2-Methyl-4-(methylsulfanyl)aniline

Cat. No.: B3056989
CAS No.: 75794-20-6
M. Wt: 153.25 g/mol
InChI Key: JKYNEUYDCSNWAO-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS It is an aniline derivative where the amino group is substituted with a methyl group at the 2-position and a methylsulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(methylsulfanyl)aniline typically involves the nitration of 2-methyl-4-(methylsulfanyl)nitrobenzene followed by reduction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced to the corresponding aniline using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-4-(methylsulfanyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfanyl)aniline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and methylsulfanyl groups. These interactions can modulate biochemical pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Methyl-4-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    4-Methylthioaniline: Lacks the methyl group at the 2-position.

    2-Methyl-4-(methylthio)phenol: Contains a hydroxyl group instead of an amino group

Uniqueness: 2-Methyl-4-(methylsulfanyl)aniline is unique due to the presence of both a methyl and a methylsulfanyl group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYNEUYDCSNWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559373
Record name 2-Methyl-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75794-20-6
Record name 2-Methyl-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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